molecular formula C18H19NO3 B3308659 6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one CAS No. 93886-35-2

6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one

Cat. No.: B3308659
CAS No.: 93886-35-2
M. Wt: 297.3 g/mol
InChI Key: BNOSWOFOWQOIFN-UHFFFAOYSA-N
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Description

6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one is a heterocyclic compound with the molecular formula C18H19NO3 and a molecular weight of 297.348 g/mol . This compound is characterized by the presence of a morpholinone ring substituted with a phenyl and p-tolyloxy group.

Chemical Reactions Analysis

6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or p-tolyloxy groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The exact mechanism of action of 6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding, which leads to its observed biological effects.

Comparison with Similar Compounds

6-(Phenyl(p-tolyloxy)methyl)morpholin-3-one can be compared with other morpholinone derivatives, such as:

    3-Morpholinone: The parent compound without the phenyl and p-tolyloxy substituents.

    6-(Phenylmethyl)morpholin-3-one: Similar structure but lacks the p-tolyloxy group.

    6-(p-Tolyloxy)morpholin-3-one: Similar structure but lacks the phenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

6-[(4-methylphenoxy)-phenylmethyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-7-9-15(10-8-13)22-18(14-5-3-2-4-6-14)16-11-19-17(20)12-21-16/h2-10,16,18H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOSWOFOWQOIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C2CNC(=O)CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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